molecular formula C12H17N3O2S B2953232 N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide CAS No. 2224266-58-2

N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No. B2953232
CAS RN: 2224266-58-2
M. Wt: 267.35
InChI Key: MUEWGBYHBJVYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as CTB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thiazole compounds, which are known for their diverse biological activities. In

Mechanism of Action

N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immunity. In addition, N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to inhibit the replication of HIV and other viruses. In addition, N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its high potency and specificity. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one limitation of using N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. One area of research is the development of more efficient synthesis methods for N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. Another area of research is the exploration of N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide and its potential therapeutic applications.

Synthesis Methods

N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can be synthesized using a multistep process that involves the condensation of 2-methyl-2-oxazoline with 2-aminothiazole, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropionitrile. The final product is obtained by reacting the intermediate with 2-propanol and acetic anhydride. The purity of N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been studied for its potential use in the treatment of HIV, cancer, and autoimmune diseases. N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8(2)11-14-5-9(18-11)10(16)15-12(3,6-13)7-17-4/h5,8H,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEWGBYHBJVYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-1-methoxypropan-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

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